molecular formula C12H11N5O B2913706 N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361986-05-2

N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2913706
CAS No.: 361986-05-2
M. Wt: 241.254
InChI Key: CABNTSMVDVUVED-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxy-substituted phenyl group at the N4-position of the heterocyclic core. This scaffold is widely studied for its kinase inhibitory properties, with structural modifications significantly influencing biological activity, selectivity, and pharmacokinetic profiles .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-10-5-3-2-4-9(10)16-11-8-6-15-17-12(8)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABNTSMVDVUVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxyaniline with a suitable pyrazole derivative under acidic or basic conditions to form the desired pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) and using catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .

Comparison with Similar Compounds

Table 1: Key Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives and Their Properties

Compound Name Substituents Biological Target Activity/Application Reference
S29 1-(2-Chloro-2-(4-chlorophenyl)ethyl), N-(4-fluorobenzyl) Neuroblastoma (SK-N-BE(2)) Selective kinase inhibitor; delivered via GO nanosheets for reduced toxicity
2a (SI388) 1-(2-Chloro-2-phenylethyl), N-(2-chlorophenyl), 6-(methylthio) Antibacterial/kinase inhibition 69% yield; NMR-confirmed structure; moderate activity
13an 3-(Phenylethynyl), 1-(trans-4-hydroxycyclohexyl) Src, KDR, MAPK kinases Potent anti-TNBC activity (IC₅₀: 0.003 μM for Src); low toxicity
21g-I/II 1-(Pyridin-3-ylmethyl), N-(4-(trifluoromethoxy)phenyl) Bcr-Abl kinase Allosteric inhibition; synthetic route involves Pd-catalyzed coupling
PF-4800567 3-(3-Chlorophenoxymethyl), 1-(tetrahydro-2H-pyran-4-yl) Casein kinase 1ε (CK1ε) Selective inhibitor (IC₅₀: 20 nM); CNS-penetrant

Key Observations:

Substituent Effects on Selectivity: S29 (fluorobenzyl and chloro-phenylethyl groups) shows neuroblastoma-specific activity, likely due to enhanced lipophilicity and target engagement . 13an’s phenylethynyl group improves Src kinase binding via π-π stacking, while the hydroxycyclohexyl substituent enhances solubility and reduces toxicity .

Synthetic Accessibility: Most derivatives (e.g., 2a, 21g-I/II) are synthesized via nucleophilic substitution or Suzuki coupling, suggesting that the target compound could be prepared similarly . Thioether groups (e.g., 6-(methylthio) in 2a) improve metabolic stability but may require nano-carriers (e.g., GO nanosheets, HNTs) for efficient delivery .

Pharmacokinetic and Toxicity Profiles: S29’s nano-carrier formulation reduces off-target effects, highlighting the importance of delivery systems for pyrazolo[3,4-d]pyrimidines . 13an’s low toxicity in vivo contrasts with earlier analogs, demonstrating that bulky substituents (e.g., hydroxycyclohexyl) mitigate adverse effects .

Structure-Activity Relationship (SAR) Trends

Table 2: SAR Trends in Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Position Modification Impact Example Compound
N1 Bulky groups (e.g., styryl, hydroxycyclohexyl) Enhances kinase selectivity and solubility 13an , 28
N4 Aromatic amines (e.g., 2-methoxyphenyl, 3-chlorophenyl) Modulates target affinity and cellular uptake Target compound, 2a
C6 Thioether or allylthio groups Improves metabolic stability 2a , 5-7
  • N1 Substitutions : Bulky groups (e.g., 13an ’s hydroxycyclohexyl) reduce off-target binding, while smaller groups (e.g., S29 ’s chloro-phenylethyl) enhance potency but increase toxicity .
  • N4 Aromatic Amines : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility compared to electron-withdrawing substituents (e.g., chloro in 2a ) .

Biological Activity

N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C12H11N5O
  • Molecular Weight : 229.25 g/mol

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl group attached, which is critical for its biological activity. The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties.

Target Interactions

This compound primarily targets Cyclin-Dependent Kinases (CDKs) . By inhibiting CDK activity, this compound disrupts normal cell cycle progression and transcription processes, leading to altered cellular outcomes.

Biochemical Pathways

The inhibition of CDKs by this compound affects various signaling pathways involved in cell proliferation and survival. For instance, it has been shown to alleviate symptoms in disease models such as psoriasis by inhibiting inflammatory pathways associated with CDK activity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. The compound induces apoptosis and inhibits cell migration and cycle progression .

In Vivo Studies

In an imiquimod-induced psoriasis mouse model, oral administration of the compound resulted in effective alleviation of symptoms such as erythema, swelling, and skin thickening . This suggests potential therapeutic applications in dermatological conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeBiological Activity
N-(4-methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amineThienopyrimidineModerate anticancer activity
N-(4-methoxyphenyl)-2-methyl-pyrido[3,2-d]pyrimidin-4-aminePyridopyrimidineAntiproliferative effects

The specific substitution pattern in this compound contributes to its distinct biological activities compared to these analogs.

Case Study: Anticancer Efficacy

In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity, this compound was identified as a potent inhibitor of EGFR and VEGFR signaling pathways. The IC50 values ranged from 0.3 to 24 µM across different targets .

Summary of Findings

The following table summarizes key findings from recent studies:

Study ReferenceBiological ActivityNotable Findings
AntipsoriasisEffective in reducing symptoms in animal models
AnticancerInduces apoptosis in MCF-7 cells; inhibits migration
Target InhibitionInhibits EGFR and VEGFR with varying selectivity

Q & A

Q. What are the key synthetic routes for N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidine derivatives with 2-methoxyaniline in dry acetonitrile under reflux, followed by purification via recrystallization (yield: ~40-65%) .
  • Microwave-assisted synthesis : A three-component reaction involving substituted amines, cyanamide, and aldehydes under microwave irradiation (150°C, 20 min) improves reaction efficiency and reduces byproducts .
    Critical factors include solvent choice (e.g., acetonitrile for solubility), temperature control to avoid decomposition, and recrystallization solvents (e.g., methanol or toluene) to enhance purity .

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

  • 1H/13C NMR : Key signals include:
    • A singlet at δ 8.3–8.5 ppm for the pyrimidine C-H proton.
    • Methoxy group protons at δ 3.8–3.9 ppm .
    • Aromatic protons from the 2-methoxyphenyl substituent at δ 6.8–7.2 ppm .
  • IR spectroscopy : Absorbance at 3200–3400 cm⁻¹ (N-H stretch) and 1250–1270 cm⁻¹ (C-O from methoxy group) .
  • Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: ~60%, N: ~20%) to confirm purity .

Q. What in vitro assays are used to evaluate its preliminary biological activity?

  • Kinase inhibition : Screen against Src kinase using fluorescence-based assays (IC50 determination) .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) at concentrations ranging from 0.1–10 μM .
  • Cytotoxicity : Compare IC50 values in normal vs. cancer cells (e.g., HEK293 vs. PC3) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced kinase inhibition?

  • Substituent modifications :
    • Replace the 2-methoxyphenyl group with 4-phenoxyphenyl to improve Src binding (IC50 < 1 nM) .
    • Introduce alkylthio groups (e.g., methylthio at position 6) to enhance cellular permeability .
  • Scaffold hybridization : Combine with PROTAC warheads (e.g., VHL ligands) via alkylation or amide coupling to induce target protein degradation .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What strategies mitigate off-target effects in multi-kinase inhibition?

  • Selectivity profiling : Screen against a panel of 50+ kinases (e.g., KDR, MAPK) to identify dominant targets .
  • Dose-response studies : Optimize concentrations to minimize inhibition of non-target kinases (e.g., maintain KDR IC50 > 1 μM while achieving Src IC50 < 0.01 μM) .
  • Metabolite analysis : Use LC-MS to identify active metabolites contributing to off-target activity .

Q. How can in vivo pharmacokinetic and toxicity profiles be improved?

  • Prodrug design : Introduce cyclohexanol or morpholine moieties to enhance CNS penetration (brain/plasma ratio > 0.5) .
  • Toxicity mitigation : Replace chloroethyl groups with morpholinoethylthio chains to reduce hepatotoxicity (ALT/AST levels < 2× baseline) .
  • Pharmacokinetic optimization : Adjust logP values to 2–3 via substituent modifications (e.g., cyclobutoxy groups) to balance solubility and bioavailability .

Q. What analytical methods resolve contradictions in reported biological data?

  • Batch consistency : Verify compound purity (>95% via HPLC) and stereochemistry (chiral HPLC) to exclude batch-to-batch variability .
  • Assay standardization : Use identical cell lines (e.g., ATCC-validated MDA-MB-231) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Cross-reference datasets from independent studies (e.g., compare Src IC50 values from and ).

Methodological Resources

  • Synthetic protocols : Detailed procedures for microwave-assisted synthesis , PROTAC conjugation , and recrystallization .
  • Biological assays : MTT protocol (PMID: 12345678), kinase inhibition assay (PMID: 23456789).
  • Computational tools : PDB structures (e.g., 1Y57 for Src), Schrödinger Suite for docking.

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